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Compound of Interest

Compound Name: 2(1H)-Quinazolinone, 8-chloro-
CAS No.: 60610-15-3
Cat. No.: B3146708

Get Quote

Executive Summary

8-chloro-2(1H)-quinazolinone (MW: 180.59 Da) presents a distinct mass spectral signature
defined by the interaction between the chlorine atom at the peri-position (C8) and the
protonated nitrogen (N1). Unlike its 6-chloro or 7-chloro isomers, the 8-chloro derivative
exhibits specific fragmentation pathways influenced by steric compression and inductive effects
close to the ionization site. This guide compares these patterns under Electron lonization (EI)
and Electrospray lonization (ESI) to aid in structural elucidation and impurity profiling in drug
development.

Materials & Methods (Standardized Protocol)

To ensure reproducibility, the following experimental conditions are recommended for
generating the data discussed below.

Electron lonization (EI-MS)
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e Instrument: GC-MS (Single Quadrupole or ToF).
e lon Source Temperature: 230 °C.

e Electron Energy: 70 eV.[1]

o Emission Current: 35 pA.

e Transfer Line: 280 °C.

o Self-Validation: Calibrate using PFTBA (FC-43); check for m/z 69, 219, 502 abundance
ratios.

Electrospray lonization (ESI-MS/MS)

e Instrument: LC-Q-ToF or Triple Quadrupole.

Mode: Positive lon Mode (+ESI).

Spray Voltage: 3.5 kV.

Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture full fragmentation spread.

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

Fragmentation Analysis: The "8-Chloro" Signhature
Mechanistic Pathway (El & ESI)

The fragmentation of 8-chloro-2(1H)-quinazolinone is dominated by the stability of the fused
benzene ring and the lability of the heteroatomic ring.

e Molecular lon [M]* / [M+H]*:
o Observation: Strong molecular ion at m/z 180 (3°Cl) and 182 (3’Cl).
o Isotope Pattern: Distinct 3:1 ratio confirming mono-chlorination.

e Primary Loss (Neutral Loss of CO):
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o The lactam carbonyl at C2 is ejected as carbon monoxide (CO, 28 Da).
o Fragment: m/z 152 (3>Cl).
o Mechanism: Ring contraction to a benzimidazole-like cation.

e Secondary Loss (HCN Elimination):

o Following CO loss, the heterocyclic ring further degrades via loss of Hydrogen Cyanide
(HCN, 27 Da).

o Fragment: m/z 125 (3>Cl).
e The "Ortho-Effect” (Specific to 8-ClI):

o Mechanism: The 8-chloro substituent is spatially adjacent (peri-planar) to the N1-H. Under
high-energy collision (El or high CE ESI), this proximity facilitates a direct loss of HCI (36
Da) or Cl radical (35 Da) driven by the relief of steric strain and the formation of a radical
cation stabilized by N1.

o Differentiation: This pathway is significantly suppressed in the 6-chloro isomer, where the
Cl is remote from the N-H group.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary dissociation routes, highlighting the divergence
between the standard ring contraction and the 8-substituent driven pathway.
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Figure 1: Proposed fragmentation tree for 8-chloro-2(1H)-quinazolinone. The red dashed line
indicates the peri-effect pathway unique to the 8-position isomer.

Comparative Performance Analysis

This section objectively compares the 8-chloro derivative against its key alternatives to assist in
isomer differentiation.

: o : :

- 8-Chloro-2(1H)- 6-Chloro-2(1H)- 2(1H)-Quinazolinone
eature
guinazolinone guinazolinone (Parent)
180.0 (100%), 182.0 180.0 (100%), 182.0
Precursor lon (m/z) 146.0 (100%)
(32%) (32%)
m/z 180 (Molecular m/z 180 (Molecular m/z 146 (Molecular
Base Peak (El)
lon) lon) lon)
Major Fragment 1 m/z 152 [M-COJ* m/z 152 [M-COJ* m/z 118 [M-COJ*
] m/z 144 [M-HCI]* m/z 145 [M-CI]*+
Major Fragment 2 o m/z 91 [M-CO-HCN]*
(Distinctive) (Weak)
o Favored (Peri-effect Unfavored (Remote
HCI Elimination _ N N/A
with N1-H) position)
RDA Cleavage Standard Standard Standard

Isomer Differentiation Strategy

To distinguish the 8-chloro from the 6-chloro isomer in a mixed sample:

e Monitor m/z 144 vs. 145: The 8-chloro isomer shows a higher abundance of the [M-HCI]*
radical cation (m/z 144) due to the proximity of the Cl to the N1 proton. The 6-chloro isomer
typically favors simple radical loss of Cle (m/z 145) or retains the CI until lower mass
fragments.
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o RDA Efficiency: The steric bulk at the 8-position can slightly destabilize the molecular ion,
potentially leading to a lower critical energy for fragmentation compared to the sterically
unhindered 6-chloro isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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